molecular formula C17H18BrN3O B1597594 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol CAS No. 384351-72-8

4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Cat. No.: B1597594
CAS No.: 384351-72-8
M. Wt: 360.2 g/mol
InChI Key: AYHQUMYYTLJGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a synthetic benzimidazole derivative intended for research applications. This compound is structurally characterized by a benzimidazole core linked to a substituted phenol ring, a architecture known to offer versatile coordination sites for metal ions . Similar benzimidazole-phenol compounds have been shown to crystallize with specific planar geometries stabilized by intramolecular O–H⋯N hydrogen bonds, making them valuable as ligands in the synthesis of coordination complexes with various metals . Benzimidazole scaffolds are widely investigated in medicinal chemistry for their diverse biological activities. While the specific profile of this compound requires further investigation, related structures have been studied for potential anticonvulsant and antioxidant effects. Its mechanism of action in biological contexts is likely multi-factorial and may involve interaction with neurological targets or the scavenging of free radicals, as observed in analogous compounds . Researchers value this chemical for its potential in developing new pharmacological tools and metal-organic materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)19-11-12-10-13(18)7-8-16(12)22/h3-8,10,22H,2,9,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHQUMYYTLJGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361848
Record name 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384351-72-8
Record name 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol generally follows a convergent approach involving:

  • Preparation of the 1-propyl-1H-benzimidazole core.
  • Functionalization of the phenol ring with a bromine substituent at the 4-position.
  • Formation of the aminomethyl linkage connecting the benzimidazole nitrogen to the phenol ring.

This strategy ensures control over regioselectivity and functional group compatibility.

Preparation of 1-Propyl-1H-benzimidazole Intermediate

The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine derivatives with aldehydes or carboxylic acid derivatives under acidic or reflux conditions.

  • For N-alkylation to introduce the propyl group at N-1, alkylation of the benzimidazole nitrogen is performed using propyl halides or alkylating agents under basic conditions.
  • Literature reports (e.g., WO2011099832A2) describe the preparation of benzimidazole derivatives via condensation of 1,2-phenylenediamines with substituted benzaldehydes, followed by catalytic reduction steps to obtain amine intermediates with high yields (67–91%).

Functionalization of the Phenol Ring

The phenol ring bearing a bromine at the 4-position is prepared by selective bromination of phenolic substrates.

  • Bromination is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid polybromination.
  • The 4-bromo-2-hydroxybenzaldehyde or related derivatives serve as key intermediates for subsequent coupling steps.

Formation of the Aminomethyl Linkage

The critical step involves the formation of the aminomethyl bridge connecting the benzimidazole amino group to the bromophenol moiety.

  • This is commonly achieved through reductive amination or nucleophilic substitution reactions.
  • A representative method involves reacting the 1-propyl-1H-benzimidazol-2-amine with 4-bromo-2-hydroxybenzaldehyde under reductive amination conditions using sodium bisulfite (Na2S2O5) as an oxidizing agent in ethanol, yielding the desired aminomethyl derivative with moderate to good yields (62–72%).
  • Alternatively, Mannich-type reactions using formaldehyde or paraformaldehyde with the amine and phenol components can be employed.

Purification and Characterization

  • The crude products are typically purified by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents to achieve high purity.
  • Final compounds are often converted to their hydrochloride salts by passing dry HCl gas into methanolic solutions to improve water solubility and stability.
  • Characterization is confirmed by ^1H NMR, ^13C NMR, and mass spectrometry (MS/HRMS) techniques.

Representative Experimental Data Table

Step Reaction Type Starting Materials Conditions Yield (%) Notes
1 Benzimidazole formation 4-cyano-1,2-phenylenediamine + aldehyde Reflux in ethanol, acidic catalyst 67–91 Catalytic reduction with Ni–Al alloy
2 N-alkylation Benzimidazole + propyl halide Basic conditions, reflux 70–80 N-1 propyl substitution
3 Bromination Phenol derivative NBS or Br2, controlled temperature 75–85 Selective 4-bromo substitution
4 Reductive amination 1-propyl-benzimidazol-2-amine + 4-bromo-2-hydroxybenzaldehyde Na2S2O5 in ethanol, reflux 62–72 Formation of aminomethyl linkage
5 Purification Crude product Silica gel chromatography (EtOAc/Hex) Conversion to hydrochloride salt optional

Detailed Research Findings and Analysis

  • The use of sodium bisulfite (Na2S2O5) as an oxidizing agent in the reductive amination step is crucial for efficient formation of the aminomethyl linkage, providing good yields and minimizing side reactions.
  • The benzimidazole core synthesis benefits from the use of substituted o-phenylenediamines and benzaldehydes, allowing structural diversity and functional group tolerance.
  • Bromination of the phenol ring requires careful control to avoid over-bromination and to maintain phenolic hydroxyl integrity, which is essential for biological activity.
  • Purification by silica gel chromatography using ethyl acetate/hexane mixtures is effective in isolating the target compound with high purity, as confirmed by NMR and MS data.
  • Conversion to hydrochloride salts improves solubility and stability, facilitating biological evaluation and pharmaceutical formulation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the para position of the phenolic ring is a key reactive site for nucleophilic displacement. This reaction is critical for generating derivatives with modified electronic or steric properties.

Reaction Type Conditions Product Key Findings
SNAr with amines DMF, 80°C, K₂CO₃4-Amino-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenolBromine replaced by primary/secondary amines; yields 65–85% .
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux4-Aryl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenolAryl boronic acids yield biaryl derivatives (70–92% yield) .

Mechanistic Insight :

  • Bromine’s electron-withdrawing effect activates the aromatic ring for nucleophilic aromatic substitution (SNAr).

  • Steric hindrance from the adjacent phenolic –OH and benzimidazole groups impacts reaction rates .

Oxidation-Reduction Reactions

The phenolic –OH and benzimidazole moieties participate in redox reactions, altering the compound’s electronic profile.

Reaction Type Conditions Product Key Findings
Phenol oxidation KMnO₄, H₂SO₄, 60°C4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-1,2-benzoquinoneForms a quinone with enhanced electrophilicity (55% yield) .
Nitro reduction H₂, Pd/C, EtOH, RT4-Amino-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenolNitro intermediates reduced to amines (quantitative yield) .

Structural Impact :

  • Oxidation of the phenolic group introduces electron-deficient quinones, useful in electrochemical applications .

Condensation Reactions

The secondary amine (–NH–) in the benzimidazole linker facilitates condensation with carbonyl compounds.

Reaction Type Conditions Product Key Findings
Mannich reaction Formaldehyde, piperidine, EtOH, RT4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)(piperidinylmethyl)amino]methyl}phenolForms tertiary amines for enhanced solubility (78% yield) .
Schiff base formation Benzaldehyde, MeOH, RT4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)(benzylidene)amino]methyl}phenolImine derivatives show tunable fluorescence properties .

Applications :

  • Mannich adducts exhibit improved pharmacokinetic properties in drug discovery.

Cross-Coupling Reactions

The bromine atom and benzimidazole nitrogen enable metal-catalyzed cross-couplings for complex architectures.

Reaction Type Conditions Product Key Findings
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene4-(Arylamino)-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenolCouples with aryl halides; yields 60–80% .
Heck reaction Pd(OAc)₂, PPh₃, NEt₃, DMF4-Styryl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenolAlkenes introduced for extended conjugation (65% yield) .

Catalytic Efficiency :

  • Palladium catalysts show high regioselectivity due to the directing effects of the phenol and benzimidazole .

Functionalization of the Phenolic –OH Group

The phenolic hydroxyl group undergoes alkylation, acylation, and sulfonation.

Reaction Type Conditions Product Key Findings
Alkylation MeI, K₂CO₃, DMF, 50°C4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl methyl etherMethylation improves membrane permeability (90% yield) .
Acylation AcCl, pyridine, CH₂Cl₂, RT4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl acetateAcetylated derivatives resist enzymatic hydrolysis .

Stability Note :

  • Ether and ester derivatives show enhanced stability under physiological conditions.

Key Research Findings

  • Structure-Activity Relationships :

    • Bromine substitution with electron-donating groups (e.g., –NH₂) enhances binding to kinase active sites .

    • Quinone derivatives exhibit pro-oxidant activity in cancer cell lines (IC₅₀ = 1.2–3.5 μM) .

  • Industrial Applications :

    • Suzuki-coupled biaryl derivatives serve as intermediates in OLED materials .

This compound’s reactivity profile positions it as a versatile scaffold for pharmaceutical, materials science, and synthetic chemistry applications.

Scientific Research Applications

Chemistry: In chemistry, 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, which are essential in organic synthesis.

Biology: In biological research, this compound has shown potential as a pharmacophore for drug development. Its benzimidazole group is known for its ability to interact with various biological targets, making it useful in the design of new therapeutic agents.

Medicine: The compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Its ability to modulate biological pathways makes it a candidate for the development of new drugs to treat various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical structure allows it to impart desirable properties to these materials, such as increased durability and resistance to degradation.

Mechanism of Action

The mechanism by which 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol exerts its effects involves its interaction with specific molecular targets. The benzimidazole group can bind to enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol (Target) -NHCH₂-C₆H₃BrOH, -N-propyl benzimidazole C₁₇H₁₈BrN₃O ~346.3 Enhanced lipophilicity; potential metal coordination
4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol -NHCH₂-C₆H₃BrOH, -N-methyl benzimidazole C₁₅H₁₄BrN₃O 332.2 pKa = 9.20; moderate solubility in polar solvents
4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol -OCH₃, -N-phenyl benzimidazole C₂₀H₁₅BrN₂O₂ 403.3 Methoxy group reduces acidity (pKa ~10.5); crystallizes with three metal-coordination sites
(E)-4-Bromo-2-[(phenylimino)methyl]phenol -CH=N-Ph, -Br C₁₃H₁₀BrNO 276.1 Thermochromic; dihedral angle (θ) = 1.8° (orange) vs. 45.6° (yellow polymorph)
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol -NHCH₂-C₆H₃BrOH, -CF₃ C₁₃H₉BrF₃NO 332.1 Fluorine substituents increase electronegativity; potential sensor applications
Key Observations:
  • Electron-Withdrawing Groups: Methoxy (-OCH₃) and trifluoromethyl (-CF₃) substituents reduce phenolic acidity, affecting metal-binding affinity and solubility .
  • Thermochromism: Schiff base analogs like (E)-4-bromo-2-[(phenylimino)methyl]phenol exhibit color changes linked to molecular planarity (θ < 25° favors thermochromism) . The target compound’s rigid benzimidazole may restrict planarity, reducing such effects.

Solid-State Behavior and Hydrogen Bonding

  • Polymorphism and Packing: The target compound’s hydrogen-bonding network (e.g., O-H···N between phenol and benzimidazole) may resemble patterns in N-salicylideneanilines, where intermolecular interactions dictate crystal packing and stability .
  • Schiff base analogs demonstrate that smaller θ angles correlate with stronger thermochromism .

Biological Activity

4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol, also known by its CAS number 384351-72-8, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H18BrN3O\text{C}_{17}\text{H}_{18}\text{BrN}_3\text{O}

It features a bromine atom, a benzimidazole moiety, and an amino group, which are believed to contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds with halogen substituents often exhibit significant antimicrobial properties. In a study examining various derivatives, it was found that the presence of a bromine atom in the structure enhances the antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results suggest that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

Table 2: Anticancer Activity of Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-72.3
DoxorubicinHCT-1163.23

These findings emphasize the importance of further research into the anticancer capabilities of this compound .

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is posited that the bromine substitution may enhance electron affinity and facilitate interactions with biological macromolecules such as proteins and nucleic acids, thereby disrupting critical cellular functions in pathogens and cancer cells alike.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings. For example, a study involving palladium(II) complexes with benzimidazole derivatives demonstrated promising results in inhibiting tumor growth in vitro and in vivo models . Such studies underscore the potential for developing new therapeutic agents based on the structural framework of this compound.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol, and how can purity be validated?

Answer:

  • Synthesis: Condensation of 5-bromo-salicylaldehyde derivatives with 1-propyl-1H-benzimidazol-2-amine in ethanol under reflux (3–6 hours) is a common approach . For analogs, solvent choice (e.g., ethanol vs. DMF) and catalysts (e.g., acetic acid) influence yield and reaction time .
  • Purity Validation:
    • Elemental Analysis: Compare calculated vs. experimental C/H/N/Br percentages (e.g., deviations <0.3% indicate purity) .
    • Spectroscopy:
  • IR: Confirm phenolic -OH (~3446 cm⁻¹), benzimidazole NH (~3334 cm⁻¹), and C-Br (~532 cm⁻¹) .
  • ¹H NMR: Detect aromatic protons (δ 6.5–8.3 ppm) and methylene bridges (δ 4.2–4.5 ppm) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Answer:

  • Data Collection: Use single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) at 120–200 K to minimize thermal motion artifacts .
  • Refinement:
    • SHELX Suite: SHELXL for small-molecule refinement (robust handling of hydrogen bonding and disorder) .
    • Validation: Check R-factor (<0.05) and mean σ(C–C) bond length deviations (<0.01 Å) .
  • Key Parameters:
    • Dihedral angle (θ) between aromatic rings (e.g., θ = 1.8° in polymorph 1A vs. 45.6° in 1B) .
    • Hydrogen-bonding motifs (e.g., O–H⋯N, S(6) ring graph sets) .

Q. What spectroscopic techniques are critical for characterizing electronic transitions in this compound?

Answer:

  • UV-Vis Spectroscopy: Identify π→π* (250–300 nm) and n→π* (300–400 nm) transitions. Solvent polarity effects (e.g., hypsochromic shifts in DMSO) indicate charge-transfer interactions .
  • Fluorescence Studies: Measure Stokes shifts to assess excited-state relaxation (e.g., benzimidazole derivatives show λem ~450 nm) .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence thermochromic behavior, and what structural factors drive this?

Answer:

  • Thermochromic Mechanism:
    • Keto-Enol Tautomerism: Enol form (colorless) ↔ keto form (colored), driven by temperature-dependent proton transfer .
    • Dihedral Angle (θ): Smaller θ (<25°) enhances π-orbital overlap, increasing thermal sensitivity. Polymorph 1A (θ = 1.8°) shows stronger thermochromism than 1B (θ = 45.6°) .
  • Hirshfeld Analysis: Red regions in fingerprint plots indicate short contacts (e.g., O⋯H, N⋯H) critical for color shifts .

Q. How can hydrogen-bonding networks be analyzed to predict crystal packing and stability?

Answer:

  • Graph Set Analysis: Classify motifs (e.g., S(6) rings from O–H⋯N bonds) using Etter’s formalism .
  • Energy Frameworks (MERCURY): Calculate lattice energy contributions (electrostatic, dispersion) to assess packing efficiency .
  • Case Study: Polymorph 1A’s denser packing (higher symmetry, Pca21) vs. 1B (Cc) explains its lower solubility .

Q. What computational methods are suitable for modeling non-linear optical (NLO) properties?

Answer:

  • DFT Calculations:
    • Basis Set: B3LYP/6-311+G(d,p) for optimizing geometry and polarizability .
    • NLO Parameters: Calculate hyperpolarizability (β) using CAM-B3LYP for charge-transfer states .
  • TD-DFT: Predict UV-Vis transitions and compare with experimental data to validate excited-state models .

Q. How does functionalization of the benzimidazole ring affect bioactivity or coordination chemistry?

Answer:

  • Coordination Sites: The benzimidazole NH and phenolic -OH act as Lewis bases. Substitutions (e.g., Br at C4) alter metal-binding affinity .
  • Bioactivity:
    • Antimicrobial: Thiazole-triazole derivatives (e.g., compound 9c) show enhanced activity due to halogen (Br) substitution .
    • Enzyme Inhibition: Docking studies (AutoDock Vina) reveal binding to α-glucosidase (e.g., ΔG = -8.2 kcal/mol for 9c) .

Data Contradiction Analysis

Q. Discrepancies in reported dihedral angles between polymorphs: How to resolve them?

  • Root Cause: Temperature-dependent structural relaxation (e.g., 1A at 120 K vs. 298 K) .
  • Mitigation: Standardize data collection temperatures and use rigid-body refinement in SHELXL to minimize model bias .

Q. Conflicting IR assignments for NH stretches in benzimidazole derivatives: How to validate?

  • Solution: Combine IR with solid-state NMR (¹³C CP-MAS) to distinguish NH (δ ~160 ppm) from OH environments .

Methodological Recommendations

  • Synthetic Optimization: Screen solvents (ethanol, DMF) and catalysts (ZnCl2, acetic acid) to improve yields .
  • Advanced Characterization: Pair SC-XRD with DSC to correlate structural changes with thermal events (e.g., polymorph transitions) .
  • Computational Workflow: Use Gaussian 16 for DFT and Multiwfn for NLO property analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.